Lonaprofen

Description

Classification within Pharmaceutical Research Paradigms Lonaprofen is classified within pharmaceutical research paradigms based on its reported pharmacological activities. It is identified as an analgesic, antipyretic, and anti-inflammatory agent.nih.govncats.ioThis places it within the broader category of nonsteroidal anti-inflammatory drugs (NSAIDs).nih.govncats.ioThe classification of Lonaprofen as an analgesic and antipyretic agent is noted in sources like the NCI Thesaurus.nih.govncats.ioThe International Nonproprietary Names (INN) system also plays a role in classifying pharmaceutical substances, and Lonaprofen has an assigned INN.usitc.govantibodysociety.orgwho.intThe use of stems in the INN system helps categorize compounds based on their chemical structure and pharmacological propertiesantibodysociety.orgwho.int.

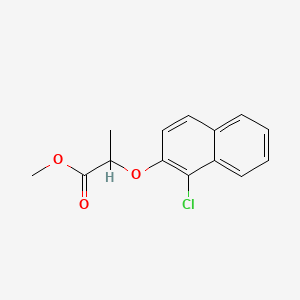

Lonaprofen's chemical structure is characterized by a propionic acid moiety, a common feature in many NSAIDs, along with a chloronaphthyl group. nih.govncats.io Its molecular formula is C₁₄H₁₃ClO₃ and its molecular weight is 264.7. nih.govncats.io It is described as racemic, possessing a defined stereocenter. nih.govncats.ionih.gov

Current Research Gaps and Future Directions in Lonaprofen Investigations Identifying research gaps is a crucial aspect of advancing scientific knowledge and directing future investigationsresearchgate.netresearchgate.netwjarr.comnu.edu. For a compound like Lonaprofen, current research gaps would typically involve areas where understanding is incomplete or where new avenues of exploration are possibleresearchgate.netresearchgate.netwjarr.comnu.edu. While specific detailed research findings on Lonaprofen in the provided search results are limited, general principles of identifying research gaps in chemical and pharmaceutical research applyresearchgate.netresearchgate.netwjarr.comnu.edu.

Potential research gaps for Lonaprofen could include more in-depth studies into its precise mechanisms of action at the molecular level, beyond its general classification as an NSAID. Research could also explore potential novel applications or modifications of its structure to enhance desired activities or alter its pharmacological profile. Investigating its interactions with specific biological targets or pathways not yet fully characterized could represent a significant research gap. Furthermore, exploring different synthetic routes or formulations for academic study could also be areas for future direction. The identification of such gaps often stems from a thorough review of existing literature and recognizing unexplored areas or limitations in previous studies researchgate.netnu.edu. Future directions would then involve designing studies to address these gaps, potentially utilizing advanced research techniques and methodologies researchgate.netresearchgate.netwjarr.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Lonaprofen | 68665 |

Chemical Information for Lonaprofen

| Property | Value |

| Molecular Formula | C₁₄H₁₃ClO₃ |

| Molecular Weight | 264.7 |

| Stereochemistry | Racemic |

| Defined Stereocenters | 1/0 |

| Optical Activity | (+/-) |

| InChIKey | QMDJJUBPSFSPCR-UHFFFAOYSA-N |

| Classification | Analgesic, Antipyretic, Anti-inflammatory, Nonsteroidal Antiinflammatory Drug |

Structure

3D Structure

Properties

CAS No. |

75186-78-6 |

|---|---|

Molecular Formula |

C14H13ClO3 |

Molecular Weight |

264.70 g/mol |

IUPAC Name |

methyl 2-(1-chloronaphthalen-2-yl)oxypropanoate |

InChI |

InChI=1S/C14H13ClO3/c1-9(14(16)17-2)18-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-9H,1-2H3 |

InChI Key |

QMDJJUBPSFSPCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C2=CC=CC=C2C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Research of Lonaprofen

Established Synthetic Pathways for Lonaprofen Elucidation

Established synthetic pathways for compounds like Lonaprofen typically involve the sequential construction of the molecule from simpler precursors. This often includes forming the core aromatic system, introducing key functional groups, and then elaborating the structure to obtain the final product.

The aryl ring system in Lonaprofen is a substituted naphthalene (B1677914). The formation of such polycyclic aromatic systems is a critical step in the synthesis. Methods for constructing aryl rings and introducing substituents are well-established in organic chemistry. These can involve various cyclization reactions or functionalization of existing aromatic precursors. For example, the synthesis of substituted benzenes, a simpler aromatic system, can involve electrophilic aromatic substitution reactions like halogenation, Friedel-Crafts alkylation or acylation, and nitration. libretexts.org Transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H arylation, have been employed in the synthesis of complex polycyclic aromatic hydrocarbons containing multiple rings. nagoya-u.ac.jp Palladium-catalyzed hydroxylation of aryl halides is another method for forming C-O bonds to introduce oxygen-containing functionalities onto an aryl ring. beilstein-journals.org

The introduction of the carboxylic acid side chain, specifically the 2-((1-chloro-2-naphthalenyl)oxy)propanoic acid moiety, is another key step. Carboxylic acids can be synthesized through various methods, including the hydrolysis of acid derivatives (such as esters, amides, or nitriles) or the oxidation of primary alcohols or aldehydes. minia.edu.egbritannica.comorganic-chemistry.org The reaction of Grignard reagents with carbon dioxide is another route to carboxylic acids. minia.edu.eg For Lonaprofen, which has a propanoic acid group, the synthesis would involve forming the C-C bond adjacent to the carboxylic acid and incorporating the oxygen atom linked to the naphthalene ring. The "profen" stem in Lonaprofen indicates it is a derivative of ibuprofen, suggesting potential similarities in the synthetic approaches for the propanoic acid portion. who.intantibodysociety.org The malonic ester synthesis is a classical method for preparing carboxylic acids with a substituted α-carbon, which could be relevant for introducing the propanoic acid side chain. libretexts.org

Once the core Lonaprofen structure is synthesized, subsequent modifications can be performed to develop analogs. These modifications might involve altering the substituents on the naphthalene ring, changing the carboxylic acid side chain, or introducing new functional groups. Such modifications are often carried out to explore structure-activity relationships and potentially improve the therapeutic properties of the compound. For instance, the introduction of lipophilic groups can be achieved through various chemical means depending on the functional groups available in the molecule. google.com Esterification of the carboxylic acid group is a common modification to produce prodrugs, such as the methyl ester of Lonaprofen (+)-methyl 2-((1-chloro-2-naphthalenyl)oxy)propanoate. nih.gov Nitrate prodrugs that release nitric oxide are another example of modifications made to therapeutic agents. google.com

Introduction of the Carboxylic Acid Side Chain in Lonaprofen Precursors

Optimization of Lonaprofen Synthetic Routes

Optimization of synthetic routes for pharmaceutical compounds like Lonaprofen is crucial for improving efficiency, yield, purity, and scalability. This involves systematically investigating reaction parameters and employing advanced purification techniques.

Optimizing reaction conditions involves studying factors such as temperature, pressure, solvent, reaction time, and the stoichiometry of reagents. For example, in the synthesis of solid lipid nanoparticles, which is a different field but illustrates optimization principles, studies have investigated the effect of pressure on particle size and polydispersity index to achieve desired properties. mdpi.com While specific data for Lonaprofen synthesis optimization were not extensively found, general principles of organic synthesis optimization apply. This includes exploring different catalysts, bases, and additives to enhance reaction rate, selectivity, and conversion, ultimately leading to higher yields and purity of the desired product. The order of introducing substituents on an aromatic ring is also critical and needs careful planning to ensure the desired product is formed efficiently. libretexts.org

Purification is a vital step in chemical synthesis to isolate the target compound from impurities, byproducts, and unreacted starting materials. Various techniques are employed depending on the physical and chemical properties of Lonaprofen and the nature of the impurities. Common purification methods in organic synthesis include crystallization, distillation, and chromatography. rochester.edu For the purification of synthesized organic compounds, especially on a larger scale, techniques like column chromatography are frequently used. rochester.eduinterchim.com High-performance liquid chromatography (HPLC) is a powerful technique that offers high resolution and purity, often used for the purification of pharmaceutical compounds and their intermediates. thermofisher.combitesizebio.comsigmaaldrich.com HPLC can effectively remove failure sequences and other impurities. thermofisher.combitesizebio.com Lyophilization (freeze-drying) is another technique that can be used to obtain pure, solid materials, particularly for compounds that are sensitive to heat. google.comgoogle.comgoogleapis.com The choice of purification method depends on the scale of the synthesis and the required purity level. rochester.edusigmaaldrich.com

Investigation of Reaction Conditions for Yield and Purity Enhancement

Green Chemistry Principles in Lonaprofen Synthesis Research

The application of green chemistry principles to pharmaceutical synthesis is an increasingly important area of research, aiming to reduce the environmental impact of chemical production. ijsrst.comijsetpub.comugr.es Although specific studies on the green synthesis of Lonaprofen were not identified in the conducted searches, the principles of green chemistry can be applied conceptually to the design and optimization of its potential synthetic routes.

The Twelve Principles of Green Chemistry, developed by Anastas and Warner, provide a framework for making chemical processes more sustainable. rsc.orgugr.espastic.gov.pk These principles encourage aspects such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, designing for energy efficiency, and the use of renewable feedstocks. pastic.gov.pk

In the context of a potential Lonaprofen synthesis, applying green chemistry principles would involve considering:

Atom Economy: Designing a synthesis that maximizes the incorporation of all atoms from the starting materials into the final Lonaprofen molecule, thereby minimizing waste. pastic.gov.pkchemicalbook.com

Safer Solvents and Auxiliaries: Exploring the use of environmentally benign solvents, such as water or supercritical fluids, instead of volatile organic compounds (VOCs) that pose health and environmental risks. rsc.orgijsetpub.compastic.gov.pk Research on the synthesis of propanoic acid derivatives in aqueous media using non-toxic catalysts like alum exemplifies this principle. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperatures and pressures whenever possible, or utilizing energy-efficient methods like microwave or sonochemical irradiation, which have shown benefits in reducing reaction times and increasing yields in related syntheses. researchgate.netijsrst.comresearchgate.net

Use of Catalysis: Employing highly selective catalysts to minimize unwanted by-products and reduce the need for harsh reaction conditions. pastic.gov.pkchemicalbook.com Various catalysts, including heterogeneous and biocatalysts, are being investigated for greener organic transformations. nih.govrsc.orgijsetpub.comsurrey.ac.uk

Prevention of Waste: Developing synthetic routes that avoid the formation of hazardous by-products, aligning with the primary principle of preventing waste rather than treating it. pastic.gov.pk

Research into the green synthesis of related structures, such as the use of eco-friendly catalysts in the synthesis of naphthalene derivatives tandfonline.comnih.govrsc.org and the development of sustainable methods for producing propanoic acid derivatives google.comijsrst.comnih.gov, demonstrates the applicability of these principles to molecules structurally similar to Lonaprofen. While specific data on the yield or efficiency of a hypothetical green synthesis of Lonaprofen is unavailable, research on analogous reactions provides examples of successful implementation of green chemistry principles, such as achieving high yields and reducing reaction times using greener methods. google.comresearchgate.netsciltp.com

The ongoing advancements in green chemistry methodologies, including the use of novel catalysts, alternative reaction media, and energy-efficient techniques, hold potential for developing more sustainable and environmentally friendly processes for the synthesis of pharmaceutical compounds like Lonaprofen in the future. ijsetpub.comugr.essciltp.comresearchgate.net

Mechanism of Action Research for Lonaprofen at the Molecular and Cellular Level

Prostaglandin (B15479496) Synthesis Inhibition by Lonaprofen

Prostaglandins (B1171923) are lipid compounds that play crucial roles as mediators in various physiological processes, including inflammation, pain, and fever. Their synthesis is a key target for many anti-inflammatory drugs. While specific studies detailing Lonaprofen's direct impact on prostaglandin synthesis were not prominently featured in the provided research, compounds with similar structures, often classified as profen-type non-steroidal anti-inflammatory drugs (NSAIDs), are known to inhibit this process. This inhibition is a primary mechanism by which these drugs exert their anti-inflammatory, analgesic, and antipyretic effects. nih.govnih.govwikipedia.org

Cyclooxygenase (COX) Enzyme Family Inhibition by Lonaprofen

The cyclooxygenase enzyme family consists of two main isoforms, COX-1 and COX-2. nih.govresearchgate.netfishersci.cawikipedia.org These enzymes are central to the initial steps of prostaglandin synthesis from arachidonic acid. lipidmaps.orgresearchgate.netnih.govdujps.com Inhibition of these enzymes is the well-established mechanism of action for many NSAIDs. nih.govnih.govwikipedia.org While specific data on Lonaprofen's inhibitory activity against COX enzymes was not available in the provided search results, it is highly probable, given its structural classification as a profen, that it functions as a COX inhibitor.

COX enzymes catalyze the bis-oxygenation of arachidonic acid to form PGG2, which is then rapidly reduced to PGH2 by the peroxidase activity of the same enzyme. researchgate.net This process occurs within a hydrophobic channel in the COX enzyme. nih.govkorea.ac.kr NSAIDs, including profens, typically bind within or near this channel, competing with arachidonic acid for the active site and thereby preventing the enzymatic conversion. nih.govkorea.ac.kr

Arachidonic Acid Metabolic Pathway Modulation by Lonaprofen

Lonaprofen's mechanism of action is understood to involve the modulation of the arachidonic acid metabolic pathway, primarily through the inhibition of cyclooxygenase enzymes. lipidmaps.orgresearchgate.netnih.govdujps.com Arachidonic acid, a polyunsaturated fatty acid, is a central hub in the synthesis of a variety of signaling molecules known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. lipidmaps.orgresearchgate.netnih.govdujps.com

The arachidonic acid cascade involves several enzymatic branches, with the COX pathway being one of the most significant in the context of inflammation. lipidmaps.orgresearchgate.netnih.govdujps.com By inhibiting COX enzymes, Lonaprofen is expected to reduce the conversion of arachidonic acid into the downstream pro-inflammatory prostaglandins and thromboxanes. nih.govnih.govwikipedia.org This reduction in the levels of these mediators contributes to the observed anti-inflammatory and analgesic effects. nih.govnih.govwikipedia.org Other branches of the arachidonic acid pathway, such as the lipoxygenase (LOX) pathway which produces leukotrienes, are generally not directly inhibited by NSAIDs like profens. lipidmaps.orgnih.govdujps.com

Downstream Molecular Signaling Pathways Affected by Lonaprofen Activity

The primary effect of Lonaprofen's likely mechanism, the inhibition of COX enzymes and subsequent reduction in prostaglandin synthesis, leads to downstream effects on various molecular signaling pathways. Prostaglandins themselves act as signaling molecules, binding to specific G protein-coupled receptors on target cells and triggering intracellular cascades. nih.govresearchgate.net For example, PGE2 can bind to EP receptors (EP1, EP2, EP3, EP4) which are coupled to different signaling pathways, including those involving adenylyl cyclase and phospholipase C. nih.govlipidmaps.orgresearchgate.net

By reducing prostaglandin levels, Lonaprofen is expected to attenuate the activation of these downstream signaling pathways that are normally mediated by prostaglandins. These pathways are involved in a wide range of cellular responses, including the regulation of inflammation, pain perception, fever, and vascular tone. nih.govresearchgate.net While the provided search results did not offer specific details on which downstream pathways are precisely affected by Lonaprofen, the general understanding of prostaglandin signaling suggests that pathways activated by EP receptors and other prostanoid receptors would be modulated.

Cellular and Subcellular Targets of Lonaprofen Interaction

The primary cellular targets of Lonaprofen's likely action are cells that express cyclooxygenase enzymes, particularly those involved in the inflammatory response. These include various immune cells such as macrophages and monocytes, as well as fibroblasts and endothelial cells, which upregulate COX-2 expression at sites of inflammation. nih.govresearchgate.netfishersci.cawikipedia.org COX-1 is constitutively expressed in various cell types, including platelets, gastric epithelial cells, and renal cells. nih.govresearchgate.netfishersci.cawikipedia.org

Structure Activity Relationships Sar and Design Principles of Lonaprofen

Fundamental Principles of Structure-Activity Relationship in Lonaprofen Research

The analysis of SAR for a compound like Lonaprofen involves identifying the key structural elements, or pharmacophoric features, that are critical for its interaction with a biological target and subsequent activity. gardp.orggithub.commdpi.comnih.gov This understanding guides the modification of the molecule to optimize its biological effects. wikipedia.orggardp.org

Identification of Key Pharmacophoric Features in Lonaprofen

Identifying key pharmacophoric features involves pinpointing the specific atoms, functional groups, and their spatial arrangement within the Lonaprofen molecule that are responsible for its biological activity. github.commdpi.comnih.govnih.gov These features might include hydrogen bond donors/acceptors, hydrophobic regions, charged centers, and aromatic rings, which are crucial for binding to a target protein or enzyme. nih.gov While specific details on Lonaprofen's pharmacophore were not extensively detailed in the search results, the general principles of pharmacophore identification in SAR studies involve conformational analysis and comparison with known active compounds. nih.govnih.gov

Impact of Propionic Acid Moiety on Lonaprofen Activity

The propionic acid moiety (a three-carbon chain with a carboxylic acid group) is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, naproxen, and ketoprofen. mdpi.comorientjchem.org This suggests that this functional group plays a significant role in the activity of compounds like Lonaprofen, which is also classified as a nonsteroidal antiinflammatory drug. nih.gov The carboxylic acid group can be involved in interactions with the biological target, such as hydrogen bonding or ionic interactions. mdpi.com Modifications to this moiety or its position within the molecule can significantly impact the compound's activity and pharmacological properties. mdpi.commdpi.comnih.gov

Role of Aryl Group in Lonaprofen's Biological Efficacy

Lonaprofen contains an aryl group, specifically a chloronaphthalene moiety, attached to the propionic acid ether linkage. nih.gov Aryl groups, which are aromatic ring structures, are prevalent in many biologically active molecules and contribute to their interactions with biological targets through various forces, including pi-pi stacking and hydrophobic interactions. nih.gov The nature and position of substituents on the aryl ring can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. orientjchem.orgmdpi.com Research on other aryl propionic acid derivatives has shown that modifications to the aryl system can lead to compounds with varied activities, including anti-inflammatory, antibacterial, and anticancer effects. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lonaprofen Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that seeks to establish a mathematical relationship between the structural and physicochemical properties of a series of compounds and their biological activities. github.commdpi.commdpi.comnih.gov By developing QSAR models, researchers can predict the activity of new, untested compounds based on their molecular structures, thereby guiding the synthesis of potentially more active analogs. github.commdpi.commdpi.comnih.gov

Data Collection and Preprocessing for QSAR Model Generation

The initial step in QSAR model generation involves collecting a dataset of compounds with known structures and measured biological activities. github.commdpi.comnih.gov For Lonaprofen analogs, this would involve gathering data on various derivatives and their respective activities against a specific biological target. Data can be sourced from public databases or experimental studies. github.com Once collected, the data must undergo preprocessing, which includes tasks such as data cleaning, normalization, and the calculation of molecular descriptors. github.commdpi.comarxiv.org Molecular descriptors are numerical representations of a molecule's structural and physicochemical properties, such as molecular weight, topological indices, electronic properties, and steric parameters. mdpi.comfrontiersin.org Data preprocessing ensures the quality and compatibility of the data for subsequent model building. github.comarxiv.org

Application of Machine Learning and Deep Learning Algorithms in Lonaprofen QSAR

Machine learning (ML) and deep learning (DL) algorithms are increasingly applied in QSAR modeling to build predictive models that can capture complex relationships between molecular descriptors and biological activity. github.commdpi.comnih.govfrontiersin.orgresearchgate.netnih.govyoutube.comnih.gov Various algorithms, including regression-based models, support vector machines (SVM), random forests (RF), and deep neural networks (DNN), can be employed. mdpi.comnih.govfrontiersin.orgnih.gov These algorithms learn from the preprocessed data to create models that can predict the biological activity of new compounds based on their descriptors. github.comnih.govfrontiersin.org Deep learning methods, such as convolutional neural networks (CNNs) and graph neural networks (GNNs), are particularly powerful in automatically learning relevant features directly from molecular structures. nih.govnih.govschrodinger.com The application of these advanced algorithms in Lonaprofen QSAR could potentially lead to highly predictive models for the design of novel and more potent analogs. frontiersin.orgnih.govnih.govschrodinger.com Model validation is crucial to ensure the reliability and predictive performance of the developed QSAR models. mdpi.comnih.gov

Predictive Modeling of Biological Activity from Lonaprofen Molecular Structure

Predictive modeling employs computational and mathematical techniques, including Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, to forecast the biological activity of a compound based on its molecular structure and physicochemical properties. mdpi.com, frontiersin.org, ozmosi.com,,, QSAR models establish mathematical relationships between quantitative descriptors representing molecular structure and a measured biological response., rsc.org, mdpi.com These models can be used to predict the activity of untested compounds, prioritize synthesis efforts, and gain insights into the likely mechanisms of action. rsc.org, frontiersin.org, ozmosi.com While Lonaprofen may have been included in broader computational studies aimed at identifying analgesic compounds, detailed information regarding specific predictive models developed for Lonaprofen's biological activity, the molecular descriptors used, or the performance of such models was not found in the consulted sources.

Rational Design of Novel Lonaprofen Derivatives and Analogs

Rational design involves the deliberate and informed modification of a lead compound's structure to enhance its desirable properties and minimize undesirable ones. This process is guided by the understanding gained from SAR studies and predictive modeling. rsc.org, frontiersin.org The goal is to create novel derivatives or analogs with improved efficacy, reduced toxicity, or better pharmacokinetic profiles. rsc.org Although the principles of rational design are widely applied in the development of pharmaceutical compounds, specific published research detailing the rational design of novel Lonaprofen derivatives and analogs was not identified in the performed searches. Studies on the synthesis and evaluation of derivatives have been reported for other related compounds, illustrating the general approach,,,, rsc.org.

Strategies for Modulating Activity through Structural Modifications

Strategies for modulating the biological activity of a compound through structural modifications typically involve altering functional groups, introducing or removing substituents, changing the stereochemistry, or modifying the core scaffold. The specific strategy employed depends on the target biological activity and the information gleaned from SAR studies. For instance, modifying groups involved in binding to a biological target can impact potency, while altering lipophilicity can affect absorption and distribution. Without specific SAR data for Lonaprofen, a detailed discussion of how structural modifications could modulate its analgesic, antipyretic, or anti-inflammatory activity cannot be provided based on the available information. General approaches to structural modification for modulating activity are common in medicinal chemistry nih.gov,.

Exploration of Substituent Effects on Lonaprofen's Molecular Interactions

Substituent effects play a crucial role in determining a molecule's physicochemical properties and its interactions with biological targets.,,, nih.gov,,, Substituents can influence electronic distribution, steric bulk, hydrogen bonding capacity, and lipophilicity, all of which impact how a molecule interacts with proteins, enzymes, or other biological molecules.,,, nih.gov,,, Understanding these effects is vital for rational drug design. While the general principles of how different types of substituents (e.g., electron-donating, electron-withdrawing, halogens) influence molecular interactions are well-documented,, nih.gov,,,, specific studies exploring the effects of different substituents on the molecular interactions or biological activity of Lonaprofen were not found in the conducted searches.

Preclinical Pharmacological Investigations and Animal Model Studies of Lonaprofen

In Vitro Pharmacological Profiling of Lonaprofen

In vitro pharmacological profiling provides fundamental insights into the direct effects of Lonaprofen on biological targets at the molecular and cellular levels. These studies are essential for understanding the potential mechanism of action and selectivity of the compound.

Enzyme Inhibition Assays for Lonaprofen Characterization

Enzyme inhibition assays are a cornerstone of in vitro pharmacological profiling, particularly for compounds like Lonaprofen, which is identified as an analgesic, antipyretic, and anti-inflammatory agent erbc-group.com. Non-steroidal anti-inflammatory drugs (NSAIDs), a class to which Lonaprofen belongs, commonly exert their effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever nih.govnih.govnih.gov.

Enzyme inhibition assays are used to quantify the potency of a compound in inhibiting the activity of a specific enzyme bellbrooklabs.comdatabiotech.co.ilsigmaaldrich.comamsbio.comnih.gov. This is typically measured by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) nih.govnih.govbellbrooklabs.comselleckchem.comselleckchem.com. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, while the Ki reflects the dissociation constant of the inhibitor-enzyme complex nih.govbellbrooklabs.com.

Receptor Binding Studies of Lonaprofen

Receptor binding studies are conducted to assess the affinity of a compound for specific biological receptors nih.govplos.orgnih.govmdpi.comarxiv.org. These studies help to identify potential primary targets and off-targets, contributing to the understanding of the compound's selectivity and potential pharmacological effects. The binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki) nih.govplos.org. A lower Ki or Kd value indicates a higher binding affinity nih.gov.

For compounds affecting pain and inflammation pathways, receptor binding studies might investigate interactions with various receptors involved in these processes. However, specific detailed data from receptor binding studies for Lonaprofen, including its affinity for particular receptors, were not found in the provided search results. The search results discuss receptor binding in a general context of preclinical studies or in relation to other drug classes nih.govplos.orgnih.govmdpi.comarxiv.org.

Animal Models in Lonaprofen Research

Animal models are indispensable tools in preclinical research to evaluate the in vivo pharmacological activity, efficacy, and potential mechanisms of action of drug candidates in a complex biological system selleckchem.comfrontiersin.orglimav.orgnih.govwellbeingintlstudiesrepository.orgnih.gov. These models are designed to mimic aspects of human diseases or conditions relevant to the intended therapeutic use of the compound.

Selection and Characterization of Relevant Animal Species for Lonaprofen Studies

The selection of appropriate animal species for preclinical studies is a crucial step influenced by regulatory requirements, scientific rationale, ethical considerations, and the pharmacological properties of the compound limav.orgnih.govaltasciences.comabpi.org.uk. Regulatory guidelines often recommend testing in at least two mammalian species, typically one rodent and one non-rodent species, to assess toxicity and pharmacokinetics limav.orgaltasciences.com. Species selection is ideally guided by the relevance of the animal model to the human condition being studied, considering factors such as similarities in target expression, metabolism, and physiological responses altasciences.comabpi.org.ukcriver.com.

Characterization of the selected animal species involves understanding their baseline physiological parameters, disease progression in relevant models, and how these compare to the human condition. This characterization ensures that the model is appropriate for evaluating the compound's effects.

Specific details regarding the selection and characterization of animal species specifically for Lonaprofen research were not detailed in the provided search results. However, the general principles of species selection in preclinical toxicology and pharmacology highlight the use of both rodent and non-rodent models limav.orgaltasciences.comabpi.org.uk.

Rodent models, primarily mice and rats, are widely used in preclinical research due to their genetic tractability, relatively low cost, and well-characterized physiology limav.orgnih.govaltasciences.comabpi.org.uk. Various rodent models are available to study inflammation, pain, and fever, conditions that Lonaprofen is indicated for nih.govnih.govnih.govplos.orgplos.orgnih.govmdpi.comelifesciences.org. Examples include carrageenan-induced paw edema or inflammatory pain models in rats and mice, which are used to evaluate the anti-inflammatory and analgesic effects of compounds nih.govplos.orgplos.orgnih.govmdpi.com. Models of fever, such as Brewer's yeast-induced hyperthermia in rats, are also utilized mdpi.com.

While these types of rodent models are commonly used for evaluating NSAIDs, specific experimental designs, findings, or data tables from studies using Lonaprofen in rodent models were not found in the provided search results.

Non-rodent models are also an essential component of preclinical research, providing data that can complement findings from rodent studies and offer a better prediction of human responses in some cases limav.orgaltasciences.comabpi.org.uk. Commonly used non-rodent species in pharmaceutical toxicology and pharmacology include dogs, non-human primates, and sometimes miniature pigs or ferrets altasciences.comabpi.org.uk. The selection of a specific non-rodent species depends on the drug class, target, and the relevance of the model to the human condition altasciences.comabpi.org.uk.

Non-rodent models can be used to assess various pharmacological endpoints, including those related to inflammation and pain. However, specific experimental designs, findings, or data tables from studies using Lonaprofen in non-rodent models were not detailed in the provided search results. The search results discuss the general use and selection of non-rodent species in preclinical safety studies limav.orgaltasciences.comabpi.org.uk.

Rodent Models in Lonaprofen Preclinical Research

Establishment of Disease States in Animal Models for Lonaprofen Efficacy Evaluation

Preclinical evaluation of potential therapeutic agents like Lonaprofen often involves establishing disease states in animal models that mimic human conditions. This allows researchers to study the compound's effects on disease progression and symptoms. cureraredisease.orgjyoungpharm.org

Inflammation and Pain Animal Models

Animal models of inflammation and pain are widely used to evaluate the efficacy of analgesic and anti-inflammatory compounds. These models aim to replicate aspects of human inflammatory and neuropathic pain. mdpi.comfrontiersin.orgnih.govnih.gov

Common methods for inducing inflammatory pain in rodents include injecting irritants such as complete Freund's adjuvant (CFA) or carrageenan into the paw or joint. mdpi.comnih.gov These substances trigger an inflammatory response characterized by edema, thermal and mechanical hyperalgesia (increased sensitivity to painful stimuli), and allodynia (pain from normally non-painful stimuli). mdpi.com Joint-specific inflammation can be induced using substances like kaolin (B608303) and carrageenan, leading to symptoms such as decreased weight bearing and increased guarding of the affected limb. nih.gov

Neuropathic pain models often involve nerve injury, leading to long-lasting spontaneous pain, hyperalgesia, and allodynia. mdpi.com Models like the spinal nerve ligation or transection are used to study the mechanisms underlying chronic neuropathic pain. mdpi.com

These models have been instrumental in evaluating the effectiveness of various analgesic and anti-inflammatory compounds, including NSAIDs and opioids. nih.gov

Cardiovascular and Metabolic Disease Models

Animal models are also essential for studying cardiovascular and metabolic diseases and evaluating potential therapies. These models aim to replicate the complex pathophysiological mechanisms observed in humans. ebraincase.comdergipark.org.trresearchgate.net

Cardiovascular disease models include those for hyperlipidemia, atherosclerosis, stroke, and heart failure. ebraincase.comdergipark.org.tr Hyperlipidemia models are often induced by feeding animals a high-fat diet, mimicking a common cause of cardiovascular issues in humans. ebraincase.com Atherosclerosis models can be established in various animals, including rabbits, pigs, and rodents, often through dietary modifications. ebraincase.com Models of heart failure can be induced by surgical methods, toxic agents, or by using genetically predisposed animals. dergipark.org.tr

Metabolic disease models encompass conditions such as diabetes and obesity. pharmaron.com Diet-induced obesity and hyperlipidemia models are frequently used to study metabolic dysfunction. pharmaron.com Diabetic models, such as those induced by streptozotocin (B1681764) (STZ) or through genetic modifications, are utilized to evaluate compounds for diabetes management. pharmaron.com

These models allow for the investigation of anatomical, physiological, and cellular changes associated with these diseases and serve as platforms for assessing the efficacy of new therapeutic approaches. dergipark.org.tr

Methodologies for In Vivo Evaluation of Lonaprofen

Evaluating the effects of Lonaprofen in animal models involves various methodologies to assess its pharmacological impact and analyze relevant biomarkers. nih.govebraincase.com

Assessment of Pharmacological Effects in Animal Models

The assessment of pharmacological effects in animal models depends on the specific disease state being investigated. In inflammation and pain models, efficacy is often evaluated by measuring behavioral responses indicative of pain or inflammation. These can include assessing withdrawal thresholds to thermal or mechanical stimuli, observing changes in weight bearing, or evaluating guarding behavior. jyoungpharm.orgnih.govnih.gov Clinical scoring systems can also be used to quantify the severity of conditions like arthritis based on observable signs such as joint swelling and mobility. jyoungpharm.org

In cardiovascular and metabolic disease models, pharmacological effects are assessed by monitoring relevant physiological parameters and disease markers. This can involve measuring blood pressure, evaluating lipid profiles, assessing glucose levels, or examining indicators of organ damage. ebraincase.compharmaron.com Techniques such as echocardiography or histological analysis may be used to evaluate cardiac function or tissue pathology. jyoungpharm.orgdergipark.org.tr The goal is to quantify the therapeutic effect of the compound on the disease state. cureraredisease.org

Analytical Research Methodologies for Lonaprofen

Validation of Analytical Methods for Lonaprofen

Validation of analytical methods is a documented process that demonstrates that a method is suitable for its intended purpose. This is critical in pharmaceutical development to ensure the reliability and accuracy of analytical data particle.dkpharmaguideline.comglobalresearchonline.net. Key validation parameters include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range pharmaguideline.comglobalresearchonline.netelementlabsolutions.comijapbc.comeuropa.eudcvmn.orgamericanpharmaceuticalreview.comscribd.comdemarcheiso17025.com.

Assessment of Accuracy and Precision in Lonaprofen Assays

Accuracy refers to the closeness of test results to the true value, while precision describes the agreement between a series of measurements of the same homogeneous sample particle.dkpharmaguideline.comglobalresearchonline.netelementlabsolutions.comeuropa.eudcvmn.org. Accuracy is typically assessed by analyzing samples with known concentrations of the analyte, such as a reference material or spiked placebo, and is often reported as percent recovery europa.eudcvmn.orgscribd.com. Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (within-laboratory variations like different days, analysts, or equipment) europa.eudcvmn.orgscribd.comich.org. For assay procedures, accuracy should be established across the specified range, typically using a minimum of nine determinations over at least three concentration levels europa.euscribd.com. Precision is also investigated, often using a minimum of six determinations at 100% of the test concentration or nine determinations over the specified range europa.eudcvmn.orgscribd.com. While the principles of assessing accuracy and precision are well-defined in the context of analytical method validation for pharmaceutical compounds particle.dkpharmaguideline.comglobalresearchonline.netelementlabsolutions.comijapbc.comeuropa.eudcvmn.orgamericanpharmaceuticalreview.comscribd.comdemarcheiso17025.comich.orgbiopharminternational.comgmpua.com, specific data on the accuracy and precision obtained for Lonaprofen assays were not found in the provided search results.

Evaluation of Specificity for Lonaprofen in Complex Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components pharmaguideline.comelementlabsolutions.comijapbc.comeuropa.euich.orgeuropa.eu. Demonstrating specificity is crucial, especially for identification tests and quantitative impurity determinations ijapbc.comeuropa.euich.org. This can involve analyzing samples containing potential interferences to ensure that the method can differentiate Lonaprofen from these substances pharmaguideline.comijapbc.comich.org. For separation techniques like chromatography, specificity can be demonstrated by achieving adequate resolution between the analyte peak (Lonaprofen) and peaks from other components europa.eu. If a single method lacks specificity, a combination of analytical procedures may be used ich.orgeuropa.eu. While the importance and methodologies for evaluating specificity in analytical method validation are clearly outlined pharmaguideline.comelementlabsolutions.comijapbc.comeuropa.euich.orgeuropa.eu, specific experimental data demonstrating the specificity of analytical methods for Lonaprofen in complex matrices were not available in the provided search results.

Determination of Detection and Quantitation Limits for Lonaprofen

The detection limit (DL) is the lowest amount of an analyte in a sample that can be detected, though not necessarily quantified accurately globalresearchonline.netich.orggmpua.com. The quantitation limit (QL) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy globalresearchonline.netijapbc.comich.orggmpua.com. These limits are particularly important for methods used to quantify impurities or degradation products ijapbc.comamericanpharmaceuticalreview.comich.orggmpua.com. Methodologies for determining DL and QL include visual evaluation, signal-to-noise ratio, or calculations based on the standard deviation of the response and the slope of the calibration curve globalresearchonline.netamericanpharmaceuticalreview.comich.orggmpua.com. The QL is considered the lowest point of the assay range for which accuracy and precision are acceptable biopharminternational.com. While the general principles and methods for determining DL and QL are described globalresearchonline.netijapbc.comamericanpharmaceuticalreview.comich.orgbiopharminternational.comgmpua.com, specific values for the detection and quantitation limits of Lonaprofen using particular analytical methods were not found in the provided search results.

Linearity and Range Studies for Lonaprofen Analytical Procedures

Linearity is the ability of an analytical procedure, within a given range, to obtain test results that are directly proportional to the concentration of the analyte globalresearchonline.neteuropa.euich.org. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision europa.euich.orgnml.gov.np. Linearity is typically assessed by analyzing a series of standards at different concentrations covering the specified range pharmaguideline.comelementlabsolutions.com. A linear regression model is often applied, and the correlation coefficient is used to evaluate linearity globalresearchonline.netelementlabsolutions.comdemarcheiso17025.com. For the assay of an active substance, the specified range is normally 80% to 120% of the test concentration europa.eunml.gov.np. For impurity methods, the range may extend from the reporting level of the impurity up to 120% of the specification ich.org. Linearity studies often involve analyzing at least five different concentrations pharmaguideline.com. While the concepts of linearity and range and their assessment in analytical method validation are well-documented pharmaguideline.comglobalresearchonline.netelementlabsolutions.comeuropa.eudemarcheiso17025.comich.orgnml.gov.np, specific data from linearity and range studies conducted for Lonaprofen analytical procedures were not present in the provided search results.

Application of Analytical Methods in Lonaprofen Preclinical Development

Analytical methods play a vital role in preclinical drug development. They are essential for characterizing the drug substance, supporting formulation development, and analyzing samples from preclinical studies, such as toxicology studies lonza.comitrlab.comaustinpx.com. This includes verifying the concentration of the active pharmaceutical ingredient (API) in dose formulations and measuring drug concentrations in biological fluids to assess bioavailability and pharmacokinetics itrlab.com. Accurate and validated analytical methods are necessary to generate reliable data during preclinical evaluations, which inform decisions about progressing a candidate molecule to clinical trials lonza.comitrlab.comaustinpx.com. Analytical development in the preclinical phase involves establishing methods for assay, purity, and dissolution testing, and ensuring they are phase-appropriate lonza.com. These methods are subject to validation to ensure they meet regulatory requirements and provide reliable results for preclinical studies lonza.comitrlab.com. While the importance of analytical methods in preclinical development is clear lonza.comitrlab.comaustinpx.com, specific details on how analytical methods for Lonaprofen were applied in its preclinical development, beyond the general principles of preclinical analytical support, were not detailed in the provided search results.

Support for Early Drug Substance Manufacturing Process Development

During the early stages of drug substance manufacturing process development, analytical methodologies play a crucial role in supporting process understanding, optimization, and control. The primary goal is to develop a robust and scalable synthesis route for the active pharmaceutical ingredient (API), in this case, Lonaprofen. Analytical data is essential for monitoring reaction progress, identifying and quantifying impurities, characterizing intermediates, and assessing the purity and quality of the final drug substance produced by early manufacturing routes. nih.gov

Key analytical activities supporting early manufacturing include:

Characterization of Intermediates and By-products: Using analytical techniques to identify and characterize chemical intermediates formed during the synthesis process and any unintended by-products. This helps in understanding the reaction mechanisms and optimizing conditions to minimize impurity formation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for structural elucidation.

Solid State Characterization: Analyzing the solid-state properties of the Lonaprofen drug substance, including its crystalline form, polymorphism, and particle size distribution. Techniques like X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are valuable for understanding how different manufacturing conditions might affect the physical form of the API, which can impact its solubility, stability, and processability.

Method Validation (Phase-Appropriate): Implementing a level of method validation appropriate for the early phase of development. While full validation according to ICH guidelines is typically not required at this stage, methods are qualified to ensure they are suitable for their intended purpose, providing reliable data for decision-making in process development. nih.gov

Stability Indicating Methods: Developing analytical methods capable of detecting and quantifying degradation products of Lonaprofen. These methods are vital for assessing the stability of the drug substance produced by different early manufacturing routes and under various storage conditions, guiding the selection of suitable processes and packaging. nih.gov

Analytical data generated during this phase helps process chemists make informed decisions regarding route selection, optimization of reaction parameters, and isolation and purification procedures, ultimately leading to a more efficient and controlled manufacturing process for Lonaprofen.

Preclinical Prototype Evaluations and Characterization

Analytical research is fundamental to the evaluation and characterization of Lonaprofen prototypes used in preclinical studies. These studies require well-characterized material to ensure that the observed biological effects are attributable to the drug substance itself and not to impurities or variations in physical form. Analytical data supports the understanding of the drug candidate's properties relevant to formulation development and biological testing. nih.gov

Key analytical activities in preclinical prototype evaluation include:

Confirmation of Identity and Structure: Rigorously confirming the chemical structure of Lonaprofen using a combination of spectroscopic techniques (e.g., NMR, MS, IR) and elemental analysis. This ensures that the synthesized material is indeed the target compound.

Purity Assessment: Determining the purity of the Lonaprofen material used in preclinical studies. HPLC and GC are commonly used to quantify the main component and identify and quantify related substances and impurities. High purity is generally required for preclinical studies to ensure reliable results. nih.gov

Physicochemical Characterization: Evaluating key physicochemical properties of Lonaprofen that are relevant to its behavior in biological systems and potential formulations. This includes determining solubility, partition coefficient (log P), melting point, and pKa. These properties influence absorption, distribution, metabolism, and excretion (ADME).

Solid Form Characterization: Analyzing the solid form of the Lonaprofen used in preclinical prototypes, as different solid forms (polymorphs, solvates, amorphous form) can have different dissolution rates, bioavailability, and stability. Techniques like XRD, DSC, and microscopy are employed.

Stability Studies: Conducting preliminary stability studies on the Lonaprofen drug substance under various conditions (e.g., temperature, humidity, light) to understand its degradation pathways and determine appropriate storage conditions for the material used in preclinical studies. nih.gov Stability-indicating analytical methods are essential for these studies.

Characterization in Prototype Formulations: If preclinical studies involve formulated prototypes, analytical methods are developed and applied to characterize the drug substance within these formulations, assessing its content uniformity, release properties (e.g., dissolution), and stability within the matrix. nih.gov

The comprehensive analytical characterization performed during the preclinical phase provides critical data that supports the interpretation of preclinical study results and guides subsequent formulation development and manufacturing efforts for Lonaprofen. nih.gov

Computational Chemistry and Modeling Studies of Lonaprofen

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.